molecular formula C8H7N3OS B2659300 N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide CAS No. 1251561-15-5

N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2659300
CAS RN: 1251561-15-5
M. Wt: 193.22
InChI Key: XFOZQICXGJHUSU-UHFFFAOYSA-N
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Description

N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the formula C8H7N3OS and a molecular weight of 193.23 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, has been reported . The acid chloride was prepared and then added dropwise to 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol), followed by vigorous stirring at ambient temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction studies . The crystal belongs to the triclinic system, space group P-1 . X-ray indicated that two intermolecular hydrogen bonds N1-H1···N5, N4-H4···N2 were observed .

Scientific Research Applications

Future Directions

Thiazole derivatives have received considerable attention in the medicinal and pesticidal field due to their various applications . The synthesis of broader spectrum and highly bioactive 1,3,4-thiadiazole compounds is a hot spot in the agricultural and medicinal chemistry field . Therefore, N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide and its derivatives may have potential for future research and development in these fields.

properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-3-6-4-10-8(13-6)11-7(12)5-1-2-5/h4-5H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOZQICXGJHUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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